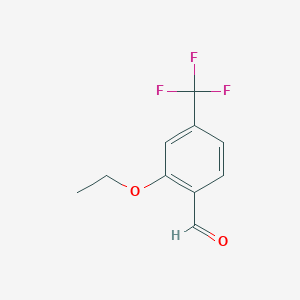

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

Description

Significance of Fluorinated Benzaldehydes in Modern Organic Chemistry

Fluorinated benzaldehydes represent a cornerstone class of intermediates in modern organic chemistry, primarily due to the profound impact of fluorine and fluorine-containing groups on molecular properties. The incorporation of fluorine into organic molecules, such as in the trifluoromethyl (-CF3) group, can dramatically alter a compound's physicochemical and biological characteristics. mdpi.comhovione.com In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere for chlorine or methyl groups, used to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to better membrane permeability and bioavailability. wikipedia.orgnbinno.com

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing it. mdpi.comnih.gov This stability makes fluorinated compounds resistant to metabolic oxidation, a desirable trait in drug design. wikipedia.org Consequently, fluorinated benzaldehydes serve as versatile building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their aldehyde functionality provides a reactive handle for numerous chemical transformations, including oxidations, reductions, and condensation reactions, making them essential precursors for more complex molecular architectures. nbinno.comwisdomlib.org The strategic placement of fluorine substituents on the benzaldehyde (B42025) ring allows chemists to fine-tune electronic properties, influencing the reactivity of the aldehyde group and the aromatic ring itself. acs.org

Overview of the Compound's Distinctive Structural Elements and Functional Groups

2-Ethoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that define its chemical identity and reactivity. Its structure is built upon a central benzene (B151609) ring, to which an aldehyde group, an ethoxy group, and a trifluoromethyl group are attached.

Benzaldehyde Core: The foundational benzaldehyde structure provides the basic aromatic aldehyde framework. The aldehyde group (-CHO) is a key reactive center, participating in a wide range of synthetic transformations to build more complex molecules. wisdomlib.org

Trifluoromethyl Group (-CF3): Positioned at the 4th carbon of the benzene ring, this group is a powerful electron-withdrawing moiety. Its high electronegativity significantly influences the electronic distribution of the aromatic ring. wikipedia.org In drug design, the -CF3 group is prized for its ability to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. mdpi.comnih.gov

Ethoxy Group (-OCH2CH3): Located at the 2nd position (ortho to the aldehyde), the ethoxy group is an electron-donating group. It can influence the compound's solubility, polarity, and steric properties. fiveable.me In synthetic chemistry, alkoxy groups like ethoxy can also serve as protecting groups or be involved in directing the regioselectivity of further reactions on the aromatic ring. labinsights.nlwikipedia.org

The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group creates a unique electronic environment on the aromatic ring, which can be exploited in various chemical syntheses.

Table 1: Physicochemical Properties of Structurally Related Compounds This table presents data for compounds structurally similar to this compound to provide an illustrative context for its expected properties.

| Property | 4-(Trifluoromethyl)benzaldehyde | 2-Ethoxybenzaldehyde | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C8H5F3O | C9H10O2 | C8H4F4O |

| Molecular Weight | 174.12 g/mol sigmaaldrich.com | 150.17 g/mol sigmaaldrich.com | 192.11 g/mol |

| Boiling Point | 66-67 °C at 13 mmHg sigmaaldrich.com | 136-138 °C at 24 mmHg sigmaaldrich.com | 118-119 °C ichemical.com |

| Density | 1.275 g/mL at 25 °C sigmaaldrich.com | 1.074 g/mL at 25 °C sigmaaldrich.com | 1.41 g/mL at 25 °C ichemical.com |

| Refractive Index | n20/D 1.463 sigmaaldrich.com | n20/D 1.543 sigmaaldrich.com | n20/D 1.45 ichemical.com |

Note: Data for this compound is not widely published; this table is for illustrative purposes only.

Research Trajectories and Academic Relevance

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its academic and industrial relevance can be inferred from the established importance of its constituent parts and analogous structures. The compound is primarily valued as a specialized chemical intermediate or building block for creating more complex, high-value molecules.

Research trajectories involving this compound are likely directed towards:

Pharmaceutical Synthesis: Given the prevalence of trifluoromethyl and alkoxy groups in modern drugs, this compound is a prime candidate for use in the synthesis of novel therapeutic agents. nbinno.comnih.gov Its structure could form the basis for developing compounds targeting a range of diseases, where the specific substitution pattern is designed to optimize interaction with biological targets like enzymes or receptors. acs.orgacs.org

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more potent and stable herbicides, insecticides, and fungicides. wikipedia.org This benzaldehyde derivative could serve as a precursor to new crop protection agents.

Materials Science: Fluorinated organic molecules are used in the development of materials with unique properties, such as liquid crystals and specialty polymers. numberanalytics.comnih.gov The specific electronic and steric characteristics of this compound could be leveraged in the synthesis of advanced materials.

The academic relevance of this compound lies in its potential to enable the efficient synthesis of target molecules in discovery research. Its unique substitution pattern offers a specific starting point that might otherwise require multiple synthetic steps to achieve, thereby streamlining complex synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRYFWJEWNUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626175 | |

| Record name | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-36-9 | |

| Record name | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Pathways of 2 Ethoxy 4 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is the primary site for a wide range of chemical reactions, characterized by the electrophilic nature of its carbonyl carbon. The reactivity of this group in 2-Ethoxy-4-(trifluoromethyl)benzaldehyde is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group at the para-position. wikipedia.org This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). wikipedia.orglibretexts.org While the ortho-ethoxy group is electron-donating through resonance, the influence of the powerful CF₃ group is generally dominant in reactions involving the aldehyde.

Nucleophilic addition is the most fundamental reaction of aldehydes. pressbooks.publibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org

The rate and feasibility of these additions are governed by both electronic and steric factors. libretexts.orglibretexts.org For this compound, the electronic factors are particularly favorable for nucleophilic attack.

Key Research Findings:

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group, which greatly enhances the electrophilicity of the formyl group's carbon atom. wikipedia.org This makes the aldehyde highly reactive towards nucleophiles. Studies on related trifluoromethyl-substituted ketones show they are more electrophilic and reactive than their non-fluorinated analogs. nih.gov In competition experiments, 2,2,2-trifluoroacetophenone (B138007) was found to be more reactive than benzaldehyde, highlighting the activating effect of the CF₃ group. nih.gov

Common Nucleophiles: The activated aldehyde group readily reacts with a variety of strong nucleophiles. These include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), which form secondary alcohols upon reaction and subsequent acidic workup.

Hydride Reduction: The addition of a hydride ion (H⁻) from reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a classic nucleophilic addition that results in the formation of a primary alcohol. tib.eu

Table 1: Influence of Substituents on Carbonyl Reactivity

| Substituent | Position | Electronic Effect | Impact on Aldehyde Reactivity |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Para | Strongly Electron-Withdrawing (Inductive) | Increases electrophilicity of carbonyl carbon, activating it for nucleophilic attack. wikipedia.org |

| -OCH₂CH₃ (Ethoxy) | Ortho | Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | Slightly decreases electrophilicity but also provides steric hindrance to incoming nucleophiles. |

Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond. wikipedia.org this compound is an excellent substrate for these transformations.

Schiff Base Formation: Schiff bases, also known as imines, are formed through the condensation of an aldehyde with a primary amine. nih.govorientjchem.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then eliminates a molecule of water to yield the imine (−C=N−). nih.govijacskros.com The reaction is often catalyzed by a small amount of acid. ijacskros.com Given its activated aldehyde group, this compound is expected to readily form Schiff bases with various primary amines.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between an aldehyde and a compound with an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl acetoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The reaction involves a nucleophilic addition followed by dehydration to produce an α,β-unsaturated product. wikipedia.org Research on other aromatic aldehydes shows that this is a highly efficient method for forming new carbon-carbon bonds. beilstein-journals.orgnih.gov

Table 2: Examples of Condensation Reactions

| Reaction Type | Reagent | General Product | Key Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water. nih.govijacskros.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Compound | Weak base catalyst (e.g., piperidine). wikipedia.orgnih.gov |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Formation of a carbon-carbon double bond with fixed stereochemistry. libretexts.org |

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of standard oxidizing agents. For related substituted benzaldehydes, strong oxidants are effective.

Key Research Findings:

Reagents: Common and effective reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O).

Product: The controlled oxidation of this compound yields 2-Ethoxy-4-(trifluoromethyl)benzoic acid . The ethoxy and trifluoromethyl groups are stable under these oxidative conditions. Research on the analogous 4-(trifluoromethyl)pyridine-2-carbaldehyde (B150356) demonstrates its oxidation to the corresponding carboxylic acid.

Table 3: Oxidation of the Aldehyde Group

| Starting Material | Oxidizing Agent Example | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2-Ethoxy-4-(trifluoromethyl)benzoic acid |

The aldehyde group can be selectively reduced to a primary alcohol without affecting other functional groups like the aromatic ring or the trifluoromethyl substituent. This is a common and high-yielding transformation in organic synthesis.

Key Research Findings:

Reagents: The most common reagent for this selective reduction is sodium borohydride (NaBH₄), which is mild enough not to reduce other functional groups on the molecule. nih.gov A stronger reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, followed by an aqueous workup.

Product: The selective reduction of this compound produces 2-Ethoxy-4-(trifluoromethyl)benzyl alcohol . This reaction is analogous to the reduction of similar aldehydes, where NaBH₄ is used to produce the corresponding benzyl (B1604629) alcohol with high selectivity. nih.gov

Table 4: Selective Reduction of the Aldehyde Group

| Starting Material | Reducing Agent Example | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 2-Ethoxy-4-(trifluoromethyl)benzyl alcohol |

Transformations Involving the Ethoxy Group

The ethoxy group is an ether linkage, which is generally stable to many chemical reagents. However, it can undergo specific reactions under forcing conditions. masterorganicchemistry.com

The cleavage of aryl ethers requires harsh conditions, typically involving strong acids. masterorganicchemistry.com

Key Research Findings:

Mechanism: The reaction proceeds when a strong acid, such as hydrogen iodide (HI) or hydrogen bromide (HBr), protonates the ether oxygen. This makes the oxygen a better leaving group. A nucleophile (e.g., I⁻ or Br⁻) then attacks the less sterically hindered carbon of the ether, which in this case is the ethyl group, via an Sₙ2 mechanism. masterorganicchemistry.com

Products: Cleavage of the ethoxy group in this compound with a reagent like HI would yield 2-hydroxy-4-(trifluoromethyl)benzaldehyde (a phenol) and iodoethane . The bond between the aromatic ring and the oxygen is much stronger and does not typically break under these conditions. masterorganicchemistry.com

Role of the Ethoxy Group in Electronic and Steric Influence

The ethoxy group (-OCH₂CH₃) positioned at the C2 (ortho) position of the benzaldehyde ring plays a dual role in dictating the molecule's reactivity through a combination of electronic and steric effects.

Steric Influence: The placement of the ethoxy group adjacent to the aldehyde functionality introduces significant steric hindrance. This bulkiness can impede the approach of reagents to both the ortho-position (C3) and the aldehyde's carbonyl carbon. learncbse.inresearchgate.net This steric crowding can influence the regioselectivity of substitution reactions on the aromatic ring and may affect the kinetics of reactions involving the aldehyde, such as nucleophilic additions or condensations. For instance, in reactions like the Wittig reaction, ortho-substituents on benzaldehydes are known to influence the stereoselectivity of the resulting alkene. researchgate.net The dihedral angle between the plane of the aromatic ring and the aldehyde group can be altered by bulky ortho-substituents, which in turn affects reactivity. researchgate.net

Reactivity and Influence of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is a powerful modulator of chemical reactivity, primarily due to the high electronegativity of its three fluorine atoms.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to a strong negative inductive effect (-I), which arises from the cumulative pull of the three highly electronegative fluorine atoms on the electrons of the C-C bond connecting the group to the aromatic ring. wikipedia.org

This potent electron withdrawal has several key consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The -CF₃ group significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. vaia.com This deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta positions (C3 and C5), which are the least deactivated sites. wikipedia.orgvaia.commasterorganicchemistry.com

Activation towards Nucleophilic Aromatic Substitution (S_NAr): Conversely, the strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for nucleophilic attack, especially when a good leaving group is present at the ortho or para position. nih.gov The group can effectively stabilize the negative charge of the intermediate Meisenheimer complex. nih.govsemanticscholar.org In a molecule like octafluorotoluene, nucleophilic substitution occurs selectively at the para-position relative to the trifluoromethyl group. nih.gov

The electronic character of a substituent can be quantified using Hammett substituent constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Hammett Constant (σ_p) | Hammett Constant (σ_m) |

| -CF₃ | 0.54 | 0.43 |

| -OCH₂CH₃ (Ethoxy) | -0.24 | 0.10 |

| -CHO (Aldehyde) | 0.42 | 0.35 |

| -NO₂ | 0.78 | 0.71 |

Data sourced from various studies. wikipedia.orgias.ac.inutexas.eduyoutube.com

While the C-F bond is not a classical hydrogen bond donor, the fluorine atoms in a trifluoromethyl group can act as weak hydrogen bond acceptors. frontiersin.orgnih.gov This is due to the high electronegativity of fluorine, which creates a partial negative charge on the atoms, allowing them to interact with electron-deficient hydrogen atoms (H-bond donors) such as those from N-H or O-H groups. mdpi.com

Theoretical and experimental studies have demonstrated these interactions. For example, the introduction of a trifluoromethyl group into a molecule can strengthen hydrogen bonds with nearby N-H groups, which can influence molecular packing and conformation. frontiersin.orgnih.gov The ability of the CF₂H group to act as a hydrogen bond donor has also been studied, suggesting that fluorinated alkyl groups can participate in various non-covalent interactions. bohrium.comnih.gov In the context of this compound, the fluorine atoms could potentially engage in intramolecular or intermolecular hydrogen bonding, influencing its physical properties and interactions with other molecules in solution or in a biological system. mdpi.com

Aromatic Ring Functionalization and Substitution Chemistry

The functionalization of the aromatic ring of this compound is dictated by the competing directing effects of its substituents. The ring has three available positions for substitution: C3, C5, and C6.

The ethoxy group at C2 is an activating ortho,para-director. It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. organicchemistrytutor.com

The trifluoromethyl group at C4 is a deactivating meta-director, guiding electrophiles to the C3 and C5 positions. masterorganicchemistry.com

The aldehyde group at C1 is also a deactivating, meta-directing group, which would direct incoming electrophiles to the C3 and C5 positions.

Therefore, for an electrophilic aromatic substitution (EAS) reaction, all three substituents direct incoming electrophiles to the C3 and C5 positions. The outcome of such a reaction would be governed by a balance of factors. The ethoxy group is the only activating group, suggesting it would have the dominant directing influence, favoring substitution at C5 (para to the ethoxy) and C3 (ortho to the ethoxy). organicchemistrytutor.com Steric hindrance from the adjacent ethoxy and aldehyde groups might disfavor substitution at the C3 position, potentially making the C5 position the most likely site for electrophilic attack.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis

The analysis of related molecules such as 2-ethoxybenzaldehyde, 4-(trifluoromethyl)benzaldehyde, and other benzaldehyde (B42025) derivatives allows for a reliable assignment of expected vibrational frequencies. rsc.orgresearchgate.netchemicalbook.comnih.govchemicalbook.com

Expected FT-IR/FT-Raman Vibrational Modes:

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethoxy substituent are predicted to be in the 2990-2850 cm⁻¹ range. researchgate.netacs.org

Aldehyde C-H Stretching: The characteristic C-H stretch of the aldehyde group (CHO) typically produces two weak bands, known as a Fermi doublet, appearing around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl C=O Stretching: A strong absorption band corresponding to the C=O stretching of the aldehyde is expected in the region of 1710-1685 cm⁻¹. The conjugation with the benzene (B151609) ring and the electronic effects of the substituents will influence its precise position.

Aromatic C=C Stretching: Multiple bands of variable intensity for the aromatic ring's C=C stretching vibrations are anticipated in the 1610-1450 cm⁻¹ range.

C-F Stretching: The trifluoromethyl (CF₃) group is characterized by very strong and distinct C-F stretching absorptions, typically found in a broad range between 1350 and 1100 cm⁻¹.

C-O Stretching: The C-O-C stretching of the ethoxy group will likely produce strong bands in the 1260-1000 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (1,2,4-trisubstituted), are expected in the 900-800 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies and Assignments for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic Ring | Medium |

| 2990 - 2850 | ν(C-H) | Ethoxy Group (-OCH₂CH₃) | Medium-Strong |

| ~2850, ~2750 | ν(C-H) Fermi Doublet | Aldehyde (-CHO) | Weak-Medium |

| 1710 - 1685 | ν(C=O) | Aldehyde (-CHO) | Strong |

| 1610 - 1450 | ν(C=C) | Aromatic Ring | Variable |

| 1350 - 1100 | ν(C-F) | Trifluoromethyl (-CF₃) | Very Strong |

| 1260 - 1000 | ν(C-O) | Ethoxy Group (Aryl-O-Alkyl) | Strong |

| 900 - 800 | δ(C-H) out-of-plane | 1,2,4-Trisubstituted Ring | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to display absorptions characteristic of a substituted aromatic carbonyl compound. These absorptions arise from electronic transitions of electrons in π orbitals and non-bonding (n) orbitals to higher energy anti-bonding orbitals. rsc.org

The primary electronic transitions anticipated for this molecule are:

π → π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene ring and conjugated carbonyl group. For benzaldehyde, this transition is observed around 248 nm. researchgate.net The presence of the electron-donating ethoxy group (an auxochrome) is expected to cause a bathochromic (red) shift, moving this peak to a longer wavelength. Conversely, the electron-withdrawing trifluoromethyl group may induce a slight hypsochromic (blue) shift. The net effect will depend on the interplay of these substituents.

n → π* Transition: This lower-energy transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band. For benzaldehyde, this band appears around 283 nm. researchgate.net This transition is sensitive to solvent polarity.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Approximate λmax (nm) | Description | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | ~250 - 265 | Aromatic system and conjugated carbonyl group | High (~10,000 - 15,000 L mol⁻¹ cm⁻¹) |

| n → π | ~285 - 300 | Carbonyl group lone pair | Low (<100 L mol⁻¹ cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides the most detailed information for the structural confirmation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D techniques, allows for unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons, one aldehyde proton, and the protons of the ethoxy group. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the trifluoromethyl and aldehyde groups will dictate the chemical shifts of the aromatic protons.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (CHO) | 10.3 - 10.5 | Singlet (s) | - |

| Aromatic H-6 | 7.9 - 8.1 | Doublet (d) | ~8.0 (³JH6-H5) |

| Aromatic H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.0 (³JH5-H6), ~2.0 (⁴JH5-H3) |

| Aromatic H-3 | 7.1 - 7.2 | Doublet (d) | ~2.0 (⁴JH3-H5) |

| Ethoxy (-OCH₂) | 4.1 - 4.3 | Quartet (q) | ~7.0 (³JCH₂-CH₃) |

| Ethoxy (-CH₃) | 1.4 - 1.6 | Triplet (t) | ~7.0 (³JCH₃-CH₂) |

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine atoms will exhibit splitting due to C-F coupling.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Aldehyde (C=O) | 188 - 191 | Singlet |

| C-2 (C-OEt) | 160 - 163 | Singlet |

| C-4 (C-CF₃) | 134 - 137 | Quartet (q) |

| C-6 | 133 - 135 | Singlet |

| C-1 (C-CHO) | 125 - 128 | Singlet |

| Trifluoromethyl (CF₃) | 122 - 125 | Quartet (q, ¹JC-F ~272 Hz) rsc.org |

| C-5 | 118 - 121 | Quartet (q, small ³JC-F) |

| C-3 | 110 - 113 | Singlet |

| Ethoxy (-OCH₂) | 64 - 66 | Singlet |

| Ethoxy (-CH₃) | 14 - 15 | Singlet |

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is predicted to be in a well-defined range. rsc.orgbeilstein-journals.orgucsb.edu

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | -62 to -64 | Singlet (s) |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org

A strong cross-peak is expected between the ethoxy -OCH₂ quartet and the -CH₃ triplet.

A cross-peak will connect the aromatic H-6 (doublet) and H-5 (doublet of doublets).

A weaker, four-bond coupling may show a cross-peak between H-5 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). docbrown.info

The aldehyde proton signal will correlate with the aldehyde carbon signal.

Each aromatic proton signal (H-3, H-5, H-6) will correlate with its corresponding carbon signal (C-3, C-5, C-6).

The -OCH₂ proton signal will correlate with the -OCH₂ carbon signal.

The -CH₃ proton signal will correlate with the -CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for assigning quaternary (non-protonated) carbons. wikipedia.org

Aldehyde Proton (H-C=O): Expected to show correlations to C-1 and C-6.

Aromatic Proton H-6: Expected to correlate with C-4, C-2, and the aldehyde carbon.

Ethoxy Protons (-OCH₂-): Expected to show a strong correlation to the attached C-2 and the other ethoxy carbon (-CH₃).

These correlations would definitively confirm the connectivity of the aldehyde, ethoxy, and trifluoromethyl groups to the aromatic ring.

Mass Spectrometry for Fragmentation Pathway Studies and Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental composition, C₁₀H₉F₃O₂. The primary ionization method, such as electron ionization (EI), would generate a molecular ion peak ([M]⁺•) corresponding to the molecular weight of the compound.

While specific experimental mass spectra for this compound are not publicly available, its fragmentation pattern can be predicted based on established principles and the known behavior of substituted benzaldehydes. docbrown.infomiamioh.edu The initial ionization would form the molecular ion, [C₁₀H₉F₃O₂]⁺•. Subsequent fragmentation would likely proceed through several key pathways, driven by the stability of the resulting fragments.

The most common fragmentation pathways for aromatic aldehydes involve cleavages adjacent to the carbonyl group and the benzene ring. miamioh.edu A primary fragmentation event for benzaldehydes is the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-1]⁺). docbrown.infomiamioh.edu Another significant fragmentation involves the cleavage of the formyl group (•CHO), resulting in a [M-29]⁺ ion. docbrown.info The presence of the ethoxy and trifluoromethyl groups introduces additional fragmentation routes.

Key predicted fragmentation pathways include:

Loss of a hydrogen radical: The molecular ion loses a hydrogen atom from the aldehyde functional group, forming a highly stable benzoyl cation. This [M-H]⁺ or [M-1]⁺ fragment is often very prominent in the mass spectra of benzaldehydes. docbrown.info

Loss of the formyl group: Cleavage of the C-C bond between the benzene ring and the formyl group results in the loss of a CHO radical, leading to the [M-CHO]⁺ or [M-29]⁺ fragment. docbrown.info

Loss of an ethyl group: The ethoxy substituent can undergo cleavage, primarily through the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage, to form a [M-29]⁺ ion. This would be isobaric with the loss of the formyl group, but high-resolution mass spectrometry could distinguish them.

Loss of ethylene (B1197577): A common fragmentation for ethoxy-substituted aromatics is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a [M-28]⁺ ion.

Loss of carbon monoxide: The [M-1]⁺ acylium ion can further fragment by losing a molecule of carbon monoxide (CO) to yield a phenyl cation, corresponding to a [M-1-28]⁺ or [M-29]⁺ fragment. docbrown.info

The trifluoromethyl group is generally stable and less prone to fragmentation but will influence the stability and further fragmentation of the resulting ions. The fragmentation of the benzene ring itself would lead to smaller fragments, typically with m/z values around 77 (phenyl cation), 51, and 39, although the substitution pattern will alter the exact masses and relative abundances of these ions. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Proposed Fragmentation Pathway | Reference |

| 218 | [C₁₀H₉F₃O₂]⁺• | Molecular Ion ([M]⁺•) | N/A |

| 217 | [C₁₀H₈F₃O₂]⁺ | Loss of •H from the aldehyde group ([M-1]⁺) | docbrown.infomiamioh.edu |

| 190 | [C₈H₅F₃O]⁺• | Loss of C₂H₄ from the ethoxy group ([M-28]⁺) | N/A |

| 189 | [C₉H₆F₃O]⁺ | Loss of •CHO from the ring ([M-29]⁺) or loss of •C₂H₅ from the ethoxy group ([M-29]⁺) | docbrown.info |

| 161 | [C₈H₅F₃]⁺ | Loss of CO from the [M-29]⁺ ion | docbrown.info |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable to related compounds)

Direct X-ray crystallographic data for this compound is not currently reported in the literature. However, analysis of crystal structures of related compounds can provide valuable insights into its likely solid-state conformation, molecular packing, and intermolecular interactions. Compounds containing a trifluoromethylphenyl moiety or an alkoxy benzaldehyde structure are particularly relevant for this comparative analysis. researchgate.netnih.govresearchgate.net

For instance, the crystal structure of (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one reveals details about the trifluoromethyl-substituted phenyl ring. researchgate.net In this structure, the trifluoromethyl group influences the local electronic environment and steric interactions. Similarly, crystallographic studies of various alkoxy benzaldehyde derivatives, such as 4-heptyloxy-3-methoxy benzaldehyde, show how the alkoxy chain and the aldehyde group orient themselves with respect to the benzene ring and how they participate in crystal packing. researchgate.net

Based on these related structures, the following predictions can be made for solid-state this compound:

Molecular Conformation: The molecule is expected to be largely planar, with the aldehyde group lying in or close to the plane of the benzene ring to maximize conjugation. The ethoxy group's C-C bond is likely to be oriented to minimize steric hindrance with the adjacent aldehyde group. The trifluoromethyl group, being sterically demanding, will influence the orientation of neighboring molecules.

Crystal Packing: The interplay of these directional interactions, along with van der Waals forces, will dictate the final crystal packing arrangement. The specific packing motif will aim to achieve the most efficient space-filling and thermodynamically stable crystal lattice. The presence of the bulky trifluoromethyl group might lead to less dense packing compared to its non-fluorinated analog.

The study of a series of metal complexes with trifluoromethyl groups has also provided insight into the nature of bonds involving this group. nih.govmdpi.com

Table 2: Crystallographic Data for a Related Trifluoromethyl Compound

| Parameter | (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | Reference |

| Chemical Formula | C₁₉H₁₄F₄O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 17.1519(13) | researchgate.net |

| b (Å) | 13.9810(8) | researchgate.net |

| c (Å) | 15.2299(9) | researchgate.net |

| β (°) | 123.031(7) | researchgate.net |

| Volume (ų) | 3061.9(4) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

Computational and Theoretical Investigations of 2 Ethoxy 4 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, MP2)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. nih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. pjbmb.org.pk For 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is its conformational landscape, which arises from the rotation around single bonds, primarily the C(ring)-O bond of the ethoxy group and the C(ring)-C bond of the aldehyde group. arxiv.org Computational scans of the potential energy surface (PES) can identify different conformers (stable rotational isomers) and the energy barriers between them. researchgate.net While specific optimized parameters for this compound are not available, the table below shows representative data from a DFT/B3LYP study on the related molecule 3-Ethoxy-4-hydroxy benzaldehyde (B42025), illustrating the type of structural data obtained. rasayanjournal.co.in

Interactive Table: Representative Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p)) Data shown for 3-Ethoxy-4-hydroxy benzaldehyde as an illustrative example. rasayanjournal.co.in

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O8 (C=O) | 1.213 Å |

| Bond Length | C5-O9 (C-OH) | 1.362 Å |

| Bond Length | C2-O10 (C-O-Et) | 1.367 Å |

| Bond Angle | C2-C3-C4 | 121.41° |

| Bond Angle | C3-C4-C5 | 118.69° |

Note: Atom numbering corresponds to the source study for 3-Ethoxy-4-hydroxy benzaldehyde.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.ar

A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.netaimspress.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group would significantly influence the energies of these orbitals.

Interactive Table: Representative Frontier Orbital Data Illustrative data based on calculations for similar benzaldehyde derivatives. rasayanjournal.co.inaimspress.com

| Parameter | Description | Typical Energy Range (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). rasayanjournal.co.in

Interactive Table: Representative NBO Analysis Data (Donor-Acceptor Interactions) Illustrative data based on analysis of 3-Ethoxy-4-hydroxy benzaldehyde. rasayanjournal.co.in

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O10 | π(C2-C3) | 22.31 | π-conjugation |

| π(C2-C3) | π(C4-C5) | 18.77 | π-conjugation |

| π(C4-C5) | π*(C1-C6) | 21.49 | π-conjugation |

Note: LP denotes a lone pair orbital. Atom numbering corresponds to the source study.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Comparing the calculated vibrational spectrum with an experimental one is a standard method for validating the accuracy of the computed molecular structure. mdpi.com

For this compound, characteristic vibrations would include the C=O stretching of the aldehyde group, C-F stretching modes of the trifluoromethyl group, C-O stretching of the ethoxy group, and various aromatic ring vibrations. While a full experimental spectrum for this specific compound is not available in the search results, studies on molecules like 4-ethoxybenzaldehyde (B43997) and 3-ethoxy-4-hydroxy benzaldehyde show excellent agreement between calculated and experimental frequencies. rasayanjournal.co.inmdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com

In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. rasayanjournal.co.inmdpi.com For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the hydrogen of the aldehyde group and regions near the electron-withdrawing trifluoromethyl group would likely exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) and large dipole moments often exhibit non-linear optical (NLO) properties. mdpi.com These properties are of interest for applications in telecommunications and optical computing. rsc.org Computational methods can predict NLO behavior by calculating parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.net

The structure of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing trifluoromethyl group attached to a conjugated π-system, suggests potential for ICT and NLO activity. researchgate.net A high calculated value for the first hyperpolarizability (β) would indicate that the molecule is a promising candidate for NLO applications. mdpi.com Studies on similar donor-acceptor substituted benzaldehydes have confirmed their NLO potential through computational analysis. mdpi.comresearchgate.net

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. nih.gov This approach allows for the mapping of the potential energy surface (PES) for a given reaction, identifying stable intermediates (IM), and locating the high-energy transition states (TS) that connect them. By calculating the energy barriers associated with these transition states, chemists can predict the most likely reaction pathways and the conditions required to favor certain products. nih.gov

For benzaldehyde derivatives, computational studies often focus on reactions involving the aldehyde functional group, such as nucleophilic additions, or reactions involving substituents on the aromatic ring. For instance, in a reaction, different pathways can be modeled, such as addition to the carbonyl carbon or abstraction of a hydrogen atom. nih.gov The calculated activation barriers for each potential step reveal the kinetic feasibility of the pathway. A pathway with a lower energy barrier is kinetically favored and more likely to occur. nih.gov

In the context of a hypothetical reaction involving this compound, computational modeling could be used to:

Identify Reactive Sites: Determine whether reactions occur at the aldehyde, the ethoxy group, or the trifluoromethyl group.

Visualize Transition States: Analyze the geometry of transition states to understand the flow of electrons and the structural changes during the reaction.

Calculate Reaction Energetics: Determine whether a reaction is exothermic or endothermic and calculate the activation energies to predict reaction rates. nih.gov

While specific mechanistic studies on this compound are not extensively documented in the literature, research on analogous systems, such as the reaction of O(³P) with fluorinated alkenes, demonstrates the utility of these methods. In such studies, various addition and abstraction pathways are modeled, and the calculated rate constants using theories like RRKM and TST help predict the major products across different temperatures and pressures. nih.gov This provides a robust framework for understanding the reactivity of complex organic molecules.

Supramolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface, Void Analysis)

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a premier computational tool used to visualize and quantify these interactions, providing a detailed picture of the crystal packing. nih.govmdpi.com

Hirshfeld Surface Analysis The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show intermolecular contacts. mdpi.com The surface is mapped with normalized contact distance (dnorm), which uses the van der Waals (vdW) radii of the atoms involved.

Red regions on the dnorm map indicate contacts shorter than the sum of vdW radii, representing strong interactions like hydrogen bonds.

White regions represent contacts approximately equal to the vdW distance.

Blue regions show contacts longer than the vdW distance, indicating weaker interactions. nih.gov

This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov Each type of interaction (e.g., H···H, O···H, F···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.gov

For a molecule like this compound, one would expect significant contributions from interactions involving the hydrogen, oxygen, and fluorine atoms. Studies on structurally related compounds, such as those containing ethoxy and trifluoromethyl groups, reveal the nature of these interactions. nih.govnih.gov For example, the presence of the trifluoromethyl group often leads to prominent C–H···F interactions, while the ethoxy and aldehyde groups are key participants in C–H···O hydrogen bonds. nih.gov

The table below shows the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a related Schiff base containing both ethoxy and trifluoromethyl groups, illustrating the types of interactions that would be expected. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.7 |

| C···H / H···C | 17.9 |

| O···H / H···O | 14.0 |

| F···H / H···F | 12.8 |

| F···C / C···F | 4.8 |

| C···C | 4.2 |

| F···F | 3.1 |

| Others | 4.5 |

Void Analysis Crystal void analysis quantifies the empty space within a crystal lattice that is not occupied by the electron density of the molecules. nih.gov This analysis is critical for understanding the mechanical stability and packing efficiency of a crystal. A high percentage of void space may suggest that the crystal packing is not compact, potentially making it more susceptible to mechanical stress. nih.gov The calculation generates an isosurface of the procrystal electron density, and the enclosed volume that is not occupied by the molecules is defined as the void. nih.govresearchgate.net For example, analysis of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one revealed a void volume of 75.4 ų and a free space percentage of 9.3%, indicating a compact and likely stable crystal packing. nih.gov

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to electronegativity. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. chemmethod.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.govresearchgate.net A higher electrophilicity index indicates a more powerful electrophile. researchgate.net

These parameters are invaluable for comparing the reactivity of different compounds and for understanding how substituents affect molecular stability. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the benzaldehyde ring would have opposing effects on these descriptors, making their calculation particularly insightful.

The following table presents DFT-calculated global reactivity descriptors for benzaldehyde, providing a baseline for understanding how substituents like ethoxy and trifluoromethyl groups would modulate its reactivity. researchgate.net

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Benzaldehyde | 9.71 | 0.54 | 4.59 | 1.12 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves nucleophilic substitution or etherification of 4-(trifluoromethyl)benzaldehyde derivatives. For example, substituting a hydroxyl group with ethoxy using ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 6–12 hours. Optimization of stoichiometry (1:1.2 molar ratio of aldehyde to ethylating agent) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can achieve >85% yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Steric hindrance from the trifluoromethyl group may necessitate extended reaction times.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet). Ethoxy groups show signals at δ 1.3–1.5 ppm (triplet, -CH₃) and δ 3.9–4.1 ppm (quartet, -OCH₂).

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. CF₃ resonates at δ 120–125 ppm (q, J = 280–300 Hz).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 222 (C₁₀H₉F₃O₂⁺) with fragmentation patterns consistent with CF₃ and ethoxy loss .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- As a fluorinated intermediate in synthesizing kinase inhibitors or antiviral agents, leveraging the electron-withdrawing CF₃ group to enhance metabolic stability .

- In Schiff base formation for metal-organic frameworks (MOFs) due to its aldehyde functionality .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- The trifluoromethyl group is meta-directing and deactivating, reducing electrophilicity at the ortho/para positions. Ethoxy, an electron-donating group, activates the ring but competes with steric effects.

- Use computational tools (DFT) to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling yields with para-substituted analogs to quantify electronic effects .

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during large-scale synthesis of this compound?

- Methodology :

- Temperature Control : Maintain reaction temperatures <100°C to prevent aldehyde oxidation to carboxylic acid.

- Inert Atmosphere : Use N₂/Ar to minimize radical-mediated dimerization.

- Catalytic Additives : Add TEMPO (0.1–1 mol%) as a radical scavenger.

- Workflow : Pilot-scale trials under controlled conditions (e.g., flow chemistry) to optimize scalability .

Q. How can conflicting literature data on the solubility of this compound in polar solvents be resolved?

- Methodology :

- Experimental Validation : Measure solubility in DMSO, ethanol, and water via gravimetric analysis (25°C, triplicate trials).

- Computational Modeling : Use COSMO-RS to predict solvent interactions and compare with empirical data.

- Literature Review : Cross-reference datasets from NIST, PubChem, and ECHA to identify outliers and standardize reporting .

Q. What toxicological assessment frameworks are applicable for this compound given limited direct data?

- Methodology :

- Read-Across Approach : Use data from structurally similar compounds (e.g., 4-(trifluoromethyl)benzaldehyde) to estimate toxicity. Key endpoints include mutagenicity (Ames test) and acute oral toxicity (LD₅₀ in rodents).

- EFSA Guidelines : Apply Group Evaluation principles (FGE.52) for hydroxy/alkoxy benzaldehyde derivatives, focusing on metabolic pathways and genotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.